
tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride is an organic compound widely used in scientific research and laboratory experiments due to its unique properties. It is a white crystalline solid with a molecular formula of C11H21N3O2Cl. This compound is often utilized as a reagent for the synthesis of other compounds and as a catalyst for certain reactions.
Métodos De Preparación
The synthesis of tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride involves a two-step process. The first step is the condensation of piperazine with 1-bromo-3-tert-butylpropane in the presence of a base such as sodium hydroxide. This reaction produces 1-bromo-3-tert-butylpiperazine, which is then reacted with hydrochloric acid to produce the final product.
Análisis De Reacciones Químicas
Tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, often using reagents like lithium aluminum hydride.
Substitution: Substitution reactions are common, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent for the synthesis of other compounds and as a catalyst for certain reactions.
Biology: This compound is used in the synthesis of peptides, peptidomimetics, and other biologically active compounds.
Medicine: It has been used in the synthesis of heterocyclic compounds and as a catalyst for the polymerization of vinyl monomers.
Industry: It is used as a ligand in coordination chemistry and as an inhibitor of enzymes.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride involves its role as a catalyst for certain reactions. It acts as a ligand in coordination chemistry and an inhibitor of enzymes. The compound binds to metal ions and is able to transfer electrons in a redox reaction. It also acts as a Lewis acid, meaning that it can accept electrons from other molecules.
Comparación Con Compuestos Similares
Tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride is unique due to its specific structure and properties. Similar compounds include:
These compounds share some structural similarities but differ in their specific functional groups and applications.
Propiedades
Fórmula molecular |
C13H26ClN3O2 |
|---|---|
Peso molecular |
291.82 g/mol |
Nombre IUPAC |
tert-butyl 3-piperazin-1-ylpyrrolidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H25N3O2.ClH/c1-13(2,3)18-12(17)16-7-4-11(10-16)15-8-5-14-6-9-15;/h11,14H,4-10H2,1-3H3;1H |
Clave InChI |
CPZJCUJZNASBJI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)N2CCNCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


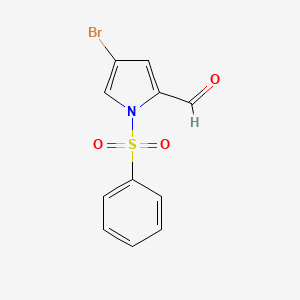
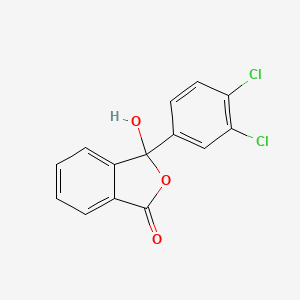
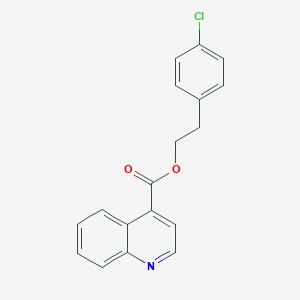
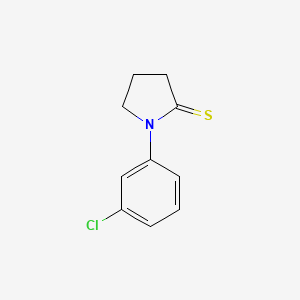
![3-Chloro-2-[4-(chlorosulfonyl)phenyl]-1-benzofuran-6-sulfonyl chloride](/img/structure/B12885474.png)
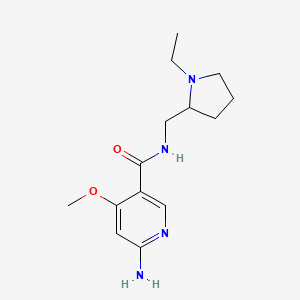


![Benzenesulfonic acid, 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-](/img/structure/B12885497.png)

![4-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12885515.png)



